molecular formula C18H16N2O3 B1404058 Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate CAS No. 1565822-18-5

Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate

Cat. No.: B1404058
CAS No.: 1565822-18-5
M. Wt: 308.3 g/mol
InChI Key: NSNVRQJRLCMYKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate is an organic compound with a complex structure that includes a cyano group, a pyridine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate typically involves a multi-step process. One common method includes the condensation of ethyl cyanoacetate with 4-(pyridin-2-ylmethoxy)benzaldehyde in the presence of a base such as piperidine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Acidic or basic hydrolysis conditions can be employed to convert the ester group to a carboxylic acid.

Major Products

    Oxidation: Oxo derivatives.

    Reduction: Amino derivatives.

    Substitution: Carboxylic acids.

Scientific Research Applications

Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate involves its interaction with specific molecular targets. The compound’s cyano group and pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate
  • Methyl 2-cyano-3-(3-fluorophenyl)prop-2-enoate
  • Ethyl 2-bromo-3-oxo-3-(pyridin-2-yl)propanoate

Uniqueness

Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate is unique due to the presence of the pyridin-2-ylmethoxy group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-22-18(21)15(12-19)11-14-6-8-17(9-7-14)23-13-16-5-3-4-10-20-16/h3-11H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNVRQJRLCMYKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)OCC2=CC=CC=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate
Reactant of Route 3
Reactant of Route 3
Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate
Reactant of Route 4
Reactant of Route 4
Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate
Reactant of Route 5
Reactant of Route 5
Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate
Reactant of Route 6
Reactant of Route 6
Ethyl-2-cyano-3-[4-(pyridin-2-ylmethoxy)phenyl]prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.